molecular formula C22H23FN2O4S B2409326 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 898416-75-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2409326
CAS No.: 898416-75-6
M. Wt: 430.49
InChI Key: OAEILHDWAOMALA-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound featuring a variety of functional groups. This compound combines a dihydroisoquinoline moiety with a furan ring, linked by an ethyl chain to a sulfonamide substituted with methoxy and fluoro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A possible route could start from the formation of the dihydroisoquinoline core, followed by the introduction of the furan group through a cross-coupling reaction. The ethyl chain may then be introduced via an alkylation reaction. Finally, sulfonamide formation occurs by reacting the amine with a sulfonyl chloride.

  • Formation of Dihydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation.

  • Introduction of Furan Group: : Employing Suzuki coupling reactions under palladium catalysis.

  • Ethyl Chain Introduction: : Alkylation using ethyl halide in the presence of a base like NaH.

  • Sulfonamide Formation: : Reaction with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, optimizing yields and reducing by-products is crucial. High-pressure and high-temperature conditions are typically employed to enhance reaction rates and efficiency. Continuous flow reactors might be used to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The furan ring is prone to oxidation, forming reactive intermediates.

  • Substitution Reactions: : The sulfonamide group can undergo nucleophilic substitution, especially at the sulfonyl sulfur.

  • Coupling Reactions: : The aromatic rings facilitate various cross-coupling reactions, crucial in modifying the compound.

Common Reagents and Conditions

  • Palladium Catalysts: : For Suzuki coupling.

  • Bases (e.g., NaH, TEA): : For alkylation and sulfonamide formation.

  • Oxidizing Agents (e.g., mCPBA): : For oxidation of the furan ring.

  • Reducing Agents (e.g., LiAlH4): : For reduction reactions.

Major Products

Depending on the reaction, the major products can vary:

  • Oxidation: : Can lead to hydroxy derivatives.

  • Reduction: : May result in dihydro derivatives.

  • Substitution: : Leads to various sulfonamide derivatives.

Scientific Research Applications

Chemistry

Used as a building block for complex organic synthesis, facilitating the study of reaction mechanisms and developing new synthetic methodologies.

Biology

Potential as a bioactive compound, with applications in probing biological pathways and enzyme mechanisms due to its complex structure.

Medicine

Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors related to diseases. Its structural features allow for binding affinity studies in drug design.

Industry

Used in the development of advanced materials, particularly where specific reactive groups are required to modify polymer properties or create novel materials.

Mechanism of Action

The compound exerts its effects through various molecular interactions. The furan ring and methoxybenzene moiety provide π-stacking capabilities, aiding in its binding to biological targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors.

Molecular Targets and Pathways

  • Enzymes: : Might inhibit or activate enzymes by binding to their active sites.

  • Receptors: : Could act as agonists or antagonists, modulating signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds such as N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide, the presence of the 5-fluoro group adds unique properties such as increased electron-withdrawing capability, affecting reactivity and binding affinities.

Similar Compounds

  • N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

That's the lowdown on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide. Let me know if there's something more specific you'd like to explore about this fascinating compound!

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-28-21-9-8-18(23)13-22(21)30(26,27)24-14-19(20-7-4-12-29-20)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEILHDWAOMALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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